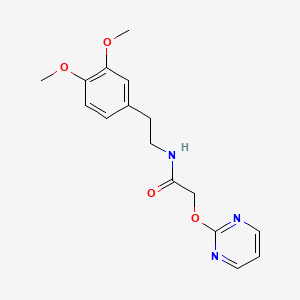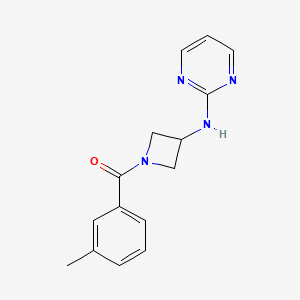
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide, also known as DPA, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. DPA is a synthetic compound that was first synthesized in 2013 by researchers at the University of California, San Diego. Since then, DPA has been extensively studied for its unique properties and potential applications in various fields.
Scientific Research Applications
Radiosynthesis and Imaging Applications
- PET Imaging and Radioligands : Compounds within the class of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide, have been utilized as selective ligands for the translocator protein (18 kDa). These compounds are valuable in radiolabeling for PET (Positron Emission Tomography) imaging, aiding in the study of various biological and neurological processes (Dollé et al., 2008).
Chemical Synthesis and Biological Evaluation
- Oxidative Radical Cyclization : A study demonstrated the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide in Mn(III)/Cu(II)-mediated oxidative radical cyclization processes. This method is significant for the synthesis of complex organic compounds, like erythrinanes, indicating potential applications in organic chemistry and drug synthesis (Chikaoka et al., 2003).
- Herbicidal Activity : N-(4,6-disubstituted-2-pyrimidinyl)-2,4-dicholorobenzoxy acetamide derivatives have shown herbicidal properties. These compounds, closely related to N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide, exhibited significant inhibitory activity against weeds, suggesting potential applications in agriculture (Fang Hai-bin, 2007).
Anticonvulsant and Pharmacological Studies
- Anticonvulsant Properties : N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, a compound related to the query chemical, was researched for its anticonvulsant properties. The study included in silico ADMET analysis, molecular docking, and in vivo pharmacological evaluation, demonstrating promising anticonvulsant activities (Severina et al., 2020).
Antimicrobial and Antitumor Activities
- Antimicrobial Agents : Certain derivatives of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide have been synthesized as antimicrobial agents. These compounds were effective against various bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial drugs (Hossan et al., 2012).
- Cytotoxic Activity Against Cancer Cell Lines : Some derivatives have been tested for their cytotoxic activity against cancer cell lines. A specific compound showed considerable growth inhibition in several cancer cell lines, suggesting its potential as an anticancer agent (Al-Sanea et al., 2020).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-21-13-5-4-12(10-14(13)22-2)6-9-17-15(20)11-23-16-18-7-3-8-19-16/h3-5,7-8,10H,6,9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIPVYTXMMNYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=NC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)


![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)
![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)


![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)




![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)